
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Thioethylation: The thioethyl group can be introduced by reacting the quinoline derivative with an appropriate thiol, such as ethanethiol, under basic conditions.
Acetylation: The final step involves the acetylation of the thioethyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles such as amines or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, halogenated derivatives.
Applications De Recherche Scientifique
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. The thioether group can interact with thiol-containing enzymes, modulating their activity. Additionally, the compound may act as a ligand for various receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl chloride: Similar structure but with a chloride group instead of an acetate group.
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl amine: Similar structure but with an amino group instead of an acetate group.
Uniqueness
2-((2,6-Dimethylquinolin-4-yl)thio)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the acetate group enhances its solubility and reactivity, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H17NO2S |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-(2,6-dimethylquinolin-4-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C15H17NO2S/c1-10-4-5-14-13(8-10)15(9-11(2)16-14)19-7-6-18-12(3)17/h4-5,8-9H,6-7H2,1-3H3 |
Clé InChI |
HZZRITWJSKOWSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(N=C2C=C1)C)SCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


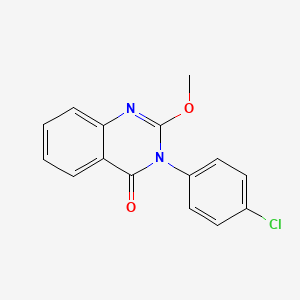
![2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B11842581.png)



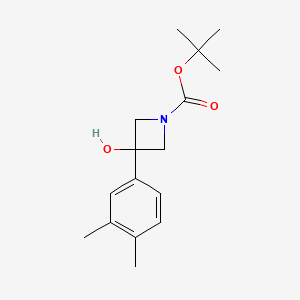
![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)
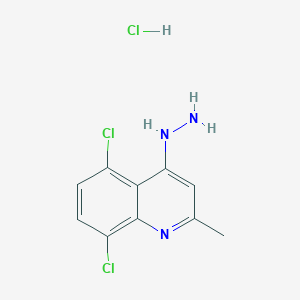
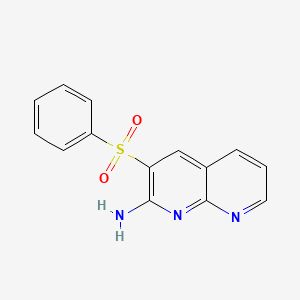
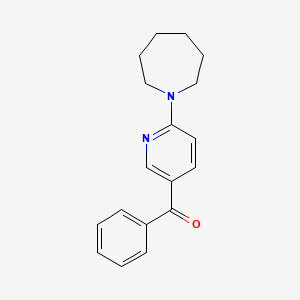
![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)

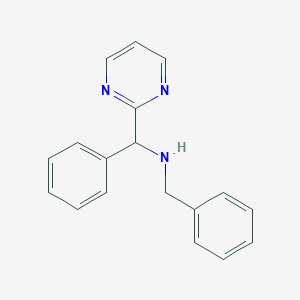
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)
